molecular formula C5H10N2O3 B12690150 Ammonium 5-oxo-DL-prolinate CAS No. 5497-58-5

Ammonium 5-oxo-DL-prolinate

Cat. No.: B12690150
CAS No.: 5497-58-5
M. Wt: 146.14 g/mol
InChI Key: PYJZQCNNPABSAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 5-oxo-DL-prolinate can be synthesized through various chemical reactions involving proline derivatives. One common method involves the reaction of proline with ammonium hydroxide under controlled conditions to form the desired compound . The reaction typically requires specific temperature and pH conditions to ensure the formation of the ammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where proline and ammonium hydroxide are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ammonium 5-oxo-DL-prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as temperature control and pH adjustment to proceed efficiently .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Ammonium 5-oxo-DL-prolinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ammonium 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic processes. Its effects are mediated through binding to enzymes and altering their activity, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium 5-oxo-DL-prolinate is unique due to its specific structure, which includes both the ammonium ion and the 5-oxo group. This combination imparts distinct chemical properties and reactivity compared to other proline derivatives .

Biological Activity

Ammonium 5-oxo-DL-prolinate, a derivative of pyroglutamic acid (5-oxoproline), has garnered attention due to its potential biological activities. This article explores its biological mechanisms, effects on cellular processes, and relevant case studies.

Overview of this compound

This compound is the ammonium salt of 5-oxoproline, an amino acid derivative that plays a significant role in various metabolic pathways, particularly in the context of glutathione metabolism and oxidative stress responses. Pyroglutamic acid itself is a naturally occurring compound that can be formed from glutamate and is involved in numerous physiological processes.

Biological Mechanisms

  • Metabolic Role :
    • This compound is involved in the glutathione cycle, where it acts as a substrate for enzymes such as 5-oxoprolinase. This enzyme catalyzes the conversion of 5-oxoproline to glutamate, thus playing a critical role in amino acid metabolism and detoxification processes .
  • Cellular Signaling :
    • Research indicates that 5-oxoproline can influence cellular signaling pathways. For instance, it has been shown to regulate the expression of certain operons in Salmonella, which are crucial during host invasion. This regulation occurs through indirect mechanisms involving changes in pH rather than direct competition with structurally similar amino acids like l-proline .
  • Oxidative Stress Response :
    • The compound has been implicated in cellular responses to oxidative stress. Elevated levels of pyroglutamic acid have been associated with conditions such as paracetamol overdose, leading to metabolic acidosis and highlighting its role in cellular defense mechanisms against oxidative damage .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzymatic ActivityActs as a substrate for 5-oxoprolinase, facilitating glutamate synthesis
Cellular AggregationInfluences aggregation responses in bacteria, affecting virulence factors
Oxidative Stress ModulationInvolved in the detoxification process during oxidative stress
Neuroprotective EffectsPotentially modulates neurotransmitter systems, impacting cognitive health

Case Study 1: Role in Salmonella Pathogenesis

A study characterized the sensing pathways of 5-oxoproline in Salmonella, revealing that exposure to this compound upregulates specific operons associated with virulence during host invasion. The findings suggest that 5-oxoproline acts as a signaling molecule that enhances bacterial adaptability to host environments .

Case Study 2: Impact on Oxidative Stress

In a clinical context, elevated levels of pyroglutamic acid were observed in patients with metabolic disorders linked to oxidative stress. The accumulation of this metabolite was indicative of impaired glutathione metabolism, suggesting that interventions targeting its pathways could be beneficial for managing oxidative damage .

Properties

CAS No.

5497-58-5

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

azanium;5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C5H7NO3.H3N/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);1H3

InChI Key

PYJZQCNNPABSAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].[NH4+]

Origin of Product

United States

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